
Stannane, methylidynetris[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, methylidynetris[trimethyl-], also known as trimethylstannylmethane, is an organotin compound with the formula (CH₃)₃SnCH₂Sn(CH₃)₃. This compound belongs to the class of organotin compounds, which are characterized by the presence of tin-carbon bonds. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, methylidynetris[trimethyl-], can be synthesized through several methods. One common method involves the reaction of trimethyltin chloride with a suitable organometallic reagent, such as methyllithium or methylmagnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
(CH3)3SnCl+CH3Li→(CH3)3SnCH3+LiCl
Another method involves the stannylation of an alkyl halide with hexamethyldistannane. This reaction is operationally convenient and offers good functional group tolerance .
Industrial Production Methods
Industrial production of stannane, methylidynetris[trimethyl-], often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Stannane, methylidynetris[trimethyl-], undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state organotin species.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, methylidynetris[trimethyl-], include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides (e.g., chloride, bromide) or alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can produce trimethyltin oxide or trimethyltin hydroxide.
Reduction: Can yield lower oxidation state organotin compounds.
Substitution: Can result in the formation of various organotin derivatives, such as trimethyltin halides or alkoxides.
Scientific Research Applications
Stannane, methylidynetris[trimethyl-], has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of stannane, methylidynetris[trimethyl-], involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions or other ligands. The specific molecular targets and pathways involved depend on the particular application and reaction context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to stannane, methylidynetris[trimethyl-], include other organotin compounds, such as:
Trimethyltin chloride: (CH₃)₃SnCl
Tributyltin chloride: (C₄H₉)₃SnCl
Tetraalkynylstannanes: Compounds with the general formula (RCC)₄Sn.
Uniqueness
Stannane, methylidynetris[trimethyl-], is unique due to its specific structure and reactivity. Its ability to form stable carbon-tin bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications. Additionally, its relatively low toxicity compared to other organotin compounds enhances its utility in various fields.
Properties
CAS No. |
56177-42-5 |
|---|---|
Molecular Formula |
C10H28Sn3 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
bis(trimethylstannyl)methyl-trimethylstannane |
InChI |
InChI=1S/9CH3.CH.3Sn/h9*1H3;1H;;; |
InChI Key |
WBEONPXIGYQPPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




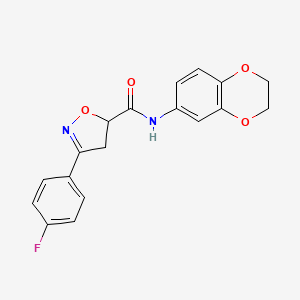
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
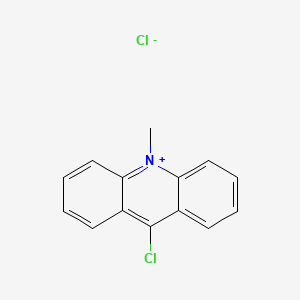
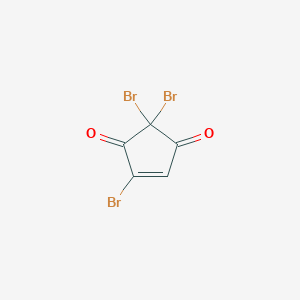
![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)
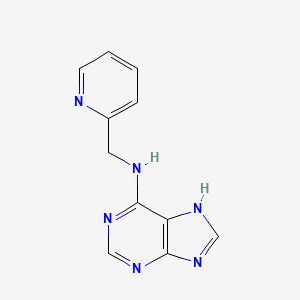


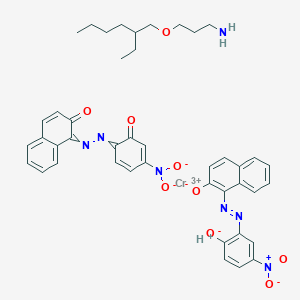
![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
